molecular formula C19H21N3O4S2 B2812115 Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 866017-59-6

Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B2812115
CAS No.: 866017-59-6
M. Wt: 419.51
InChI Key: ACMFVKZYFYPHJX-UHFFFAOYSA-N
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Description

Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an allylamino group, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allylamino group: This step involves the reaction of an allylamine with an acyl chloride or anhydride to form the corresponding amide.

    Attachment of the sulfanylacetyl group: This can be done by reacting a thiol with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the allylamino group can yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Its potential biological activity could make it a candidate for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate exerts its effects depends on its interaction with molecular targets. These interactions could involve:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, affecting biochemical pathways.

    Modulation of cellular processes: It could influence cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({2-[(2-{[2-(methylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({2-[(2-{[2-(ethylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Uniqueness

Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is unique due to the presence of the allylamino group, which can confer different reactivity and biological activity compared to its methylamino or ethylamino analogs. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-[[2-[2-[[2-(prop-2-enylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-9-20-11-16(23)21-13-6-4-5-7-15(13)28-12-17(24)22-14-8-10-27-18(14)19(25)26-2/h3-8,10,20H,1,9,11-12H2,2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMFVKZYFYPHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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